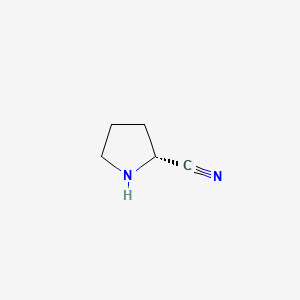

(R)-pyrrolidine-2-carbonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

(2R)-pyrrolidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c6-4-5-2-1-3-7-5/h5,7H,1-3H2/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSCEGDXFJIYES-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375205 | |

| Record name | (R)-pyrrolidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

739363-75-8 | |

| Record name | (R)-pyrrolidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for R Pyrrolidine 2 Carbonitrile and Its Chiral Precursors

Established Stereoselective Routes to the Pyrrolidine-2-carbonitrile (B1309360) Core

The most established and widely practiced methods for synthesizing the pyrrolidine-2-carbonitrile core with a defined stereochemistry involve the use of readily available chiral starting materials. This approach leverages the inherent chirality of natural compounds to build the desired molecular framework.

Synthesis from Chiral Pool Precursors

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds provided by nature, such as amino acids and carbohydrates. For the synthesis of (R)-pyrrolidine-2-carbonitrile, the amino acid D-proline serves as a logical and efficient starting material. The synthesis of the corresponding (S)-enantiomer from L-proline is extensively documented, and the same principles apply to the D-series. researchgate.netnih.govbeilstein-journals.org

The synthesis of this compound from D-proline follows a well-defined reaction sequence that maintains the stereochemical integrity of the starting material. The process typically begins with the N-acylation of D-proline to protect the secondary amine and activate the carboxylic acid for subsequent transformations. This step is crucial for controlling the reactivity of the molecule in the subsequent stages of the synthesis.

A key transformation in the synthesis of this compound from D-proline is the conversion of the carboxylic acid functional group into a carbonitrile. This is generally achieved through a two-step process involving an amide intermediate. First, the carboxylic acid is converted to a primary amide. This can be accomplished using various coupling agents. The resulting amide, D-prolinamide or a derivative thereof, is then subjected to a dehydration reaction to yield the desired carbonitrile. nih.govbeilstein-journals.orggoogle.com Common dehydrating agents include trifluoroacetic anhydride (B1165640), phosphorus oxychloride, or Vilsmeier reagents. researchgate.netgoogle.com The successful isolation of the amide intermediate is a critical step, as its purity directly impacts the yield and purity of the final carbonitrile product. google.com

Table 1: Key Reagents in the Conversion of Proline to Pyrrolidine-2-carbonitrile

| Step | Reagent Class | Specific Example(s) | Purpose |

| N-Acylation | Acylating Agent | Chloroacetyl chloride | Protection of the amine |

| Amide Formation | Coupling Agent | Dicyclohexylcarbodiimide (DCC) | Carboxylic acid activation |

| Amide Formation | Amine Source | Ammonium (B1175870) bicarbonate | Formation of the primary amide |

| Dehydration | Dehydrating Agent | Trifluoroacetic anhydride | Conversion of amide to carbonitrile |

Role of 1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile as a Key Intermediate

In many synthetic routes, particularly those geared towards the production of pharmaceutical ingredients, the N-acylated derivative, specifically 1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, serves as a pivotal intermediate. researchgate.netnih.govbeilstein-journals.orggoogle.com For the synthesis of the (R)-enantiomer, the corresponding intermediate would be (R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. This intermediate is synthesized by first reacting D-proline with chloroacetyl chloride to form (R)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid. This acid is then converted to the primary amide and subsequently dehydrated to afford the target nitrile. nih.govbeilstein-journals.org The chloroacetyl group is a versatile handle that allows for further functionalization, making this intermediate particularly useful for the synthesis of more complex molecules.

Advanced Strategies in Asymmetric Pyrrolidine-2-carbonitrile Synthesis

Beyond the traditional chiral pool approach, advanced synthetic strategies have been developed to construct the chiral pyrrolidine (B122466) ring system from achiral or prochiral precursors. These methods often rely on catalytic asymmetric reactions to induce the desired stereochemistry.

Intramolecular Cyclization Reactions for Pyrrolidine Ring Formation

Intramolecular cyclization reactions offer a powerful method for the construction of the pyrrolidine ring. nih.govdntb.gov.uaresearchgate.netnih.gov In the context of synthesizing this compound, this would involve the cyclization of an acyclic precursor containing a nitrogen nucleophile and an electrophilic carbon, with the reaction being guided by a chiral catalyst or auxiliary to control the stereochemical outcome. One such strategy is the enantioselective intramolecular aza-Michael cyclization, where a nitrogen-containing nucleophile adds to an activated alkene within the same molecule. whiterose.ac.ukacs.org The use of a chiral catalyst, such as a chiral phosphoric acid, can direct the cyclization to favor the formation of the (R)-enantiomer. whiterose.ac.ukacs.org This approach allows for the construction of the chiral pyrrolidine core from readily available linear starting materials. The stereochemical outcome of these reactions is highly dependent on the nature of the substrate, the catalyst, and the reaction conditions. unibo.itnih.gov

Table 2: Comparison of Synthetic Approaches

| Synthetic Strategy | Starting Material | Key Transformation | Stereochemical Control |

| Chiral Pool Synthesis | D-Proline | Conversion of carboxylic acid to carbonitrile | Inherent in starting material |

| Asymmetric Intramolecular Cyclization | Acyclic precursor | Catalytic asymmetric cyclization | Chiral catalyst or auxiliary |

Intermolecular Cycloaddition Reactions

Intermolecular cycloaddition reactions represent a powerful and convergent strategy for the construction of the pyrrolidine ring. Among these, the 1,3-dipolar cycloaddition is particularly prominent, allowing for the creation of multiple stereocenters in a single, atom-economical step.

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile (typically an alkene or alkyne) is a cornerstone for synthesizing substituted pyrrolidines. nih.govnih.gov Azomethine ylides are highly reactive 1,3-dipoles that are most often generated in situ due to their transient nature. nih.gov A common method for their generation is the thermal decarboxylative condensation of an α-amino acid, such as proline or glycine, with an aldehyde or ketone. nih.govacs.org

This reaction is highly versatile, as the structure of the resulting pyrrolidine can be systematically varied by changing the components: the α-amino acid, the carbonyl compound, and the dipolarophile. nih.gov For instance, the reaction of an in situ generated azomethine ylide from isatin (B1672199) and N-methylglycine with various electron-deficient olefins leads to the formation of highly functionalized spiro[indoline-3,2′-pyrrolidine]-3′-carbonitriles. nih.gov The use of N-metallated azomethine ylides, often involving silver or lithium catalysts, provides another effective pathway for these cycloadditions. nih.govacs.org

The reaction's utility is demonstrated in the synthesis of complex heterocyclic systems, including spirooxindoles, which are prevalent in natural alkaloids and possess significant biological activity. mdpi.com The three-component reaction of an isatin-derived azomethine ylide with a dipolarophile can yield functionalized N-fused pyrrolidinyl spirooxindoles with high efficiency. mdpi.com

| Azomethine Ylide Precursors | Dipolarophile | Product Type | Key Features |

|---|---|---|---|

| Isatin, N-methylglycine | (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitriles | Spiro[indoline-3,2′-pyrrolidine]-3′-carbonitriles | High regioselectivity. nih.gov |

| Isatin, L-proline | N-ethylmaleimide | N-fused pyrrolidinyl spirooxindoles | Gram-scale synthesis demonstrated with 94% yield. mdpi.com |

| Glycine α-imino ester | (S)-N-tert-Butanesulfinyl imine | Densely substituted proline derivatives | Ag₂CO₃ catalyst used; up to four stereocenters generated. acs.org |

| Benzyl(methoxymethyl)(trimethylsilylmethyl)amine | Electron-deficient alkenes | Substituted pyrrolidines | Performed under continuous flow conditions. nih.gov |

Achieving high diastereoselectivity is critical in the synthesis of chiral molecules. In 1,3-dipolar cycloadditions, the stereochemical outcome is governed by the geometry of the transition state, which is influenced by several factors. The orientation (endo or exo) of the dipole and dipolarophile as they approach each other determines the relative stereochemistry of the newly formed stereocenters. frontiersin.org

The diastereoselectivity can be controlled through various strategies:

Substrate Control: The inherent chirality in the azomethine ylide precursor or the dipolarophile can direct the stereochemical course of the reaction. For example, using a chiral N-tert-butanesulfinylazadiene as the dipolarophile allows for the highly diastereoselective synthesis of substituted pyrrolidines, inducing a specific absolute configuration in the final product. acs.org

Catalyst Control: Metal catalysts can coordinate with the reactants to favor a specific transition state geometry, thereby enhancing diastereoselectivity. Silver catalysts, such as silver carbonate (Ag₂CO₃), have been shown to provide high levels of regio- and diastereoselectivity in cycloadditions with azomethine ylides. acs.org

Solvent Effects: The choice of solvent can influence the reaction's stereoselectivity. mdpi.com For instance, in certain three-component cycloadditions to form spirooxindoles, screening of various solvents revealed that while the reaction proceeded in most with excellent diastereoselectivity (>20:1 dr), protic solvents like ethanol (B145695) or methanol (B129727) gave superior yields. mdpi.com

Computational studies, including Density Functional Theory (DFT), are often employed to understand the reaction mechanism and the origins of stereoselectivity. nih.gov These studies can elucidate the transition state structures and energies, explaining why a particular regioisomer or diastereomer is favored. nih.gov

| Reaction Type | Chiral Influence | Catalyst/Conditions | Diastereomeric Ratio (dr) |

|---|---|---|---|

| Three-component 1,3-dipolar cycloaddition | L-proline | EtOH, Room Temperature | >99:1. mdpi.com |

| [3+2] cycloaddition | (S)-N-tert-butanesulfinyl group | Ag₂CO₃ | Good to excellent. acs.org |

| Three-component 1,3-dipolar cycloaddition | In situ azomethine ylide | Varying solvents (e.g., THF, DCM, EtOH) | Excellent in all tested solvents (>20:1). mdpi.com |

Biocatalytic Approaches to Stereoselective Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing chiral compounds. Enzymes can catalyze reactions with exceptional levels of enantioselectivity and under mild conditions. For the synthesis of chiral pyrrolidines, engineered enzymes have been developed to perform reactions not found in nature.

A notable advancement is the development of an enzymatic platform for constructing chiral pyrrolidines via intramolecular C(sp³)–H amination. nih.govescholarship.orgacs.org This approach utilizes directed evolution to engineer variants of cytochrome P450 enzymes. Specifically, a cytochrome P411 variant, P411-PYS-5149, was created that can catalyze the insertion of an alkyl nitrene into C(sp³)–H bonds from simple azide (B81097) precursors to form the pyrrolidine ring. caltech.edunih.gov This "new-to-nature" enzymatic reaction provides a direct route to chiral pyrrolidines with good to excellent enantioselectivity and catalytic efficiency. nih.govescholarship.orgcaltech.edu The stereoselectivity of these biocatalytic reactions is believed to be controlled by the specific binding orientation of the substrate within the enzyme's active site. nih.gov This method represents a significant step forward in creating chiral N-heterocyclic building blocks for drug discovery. nih.govnih.gov

| Enzyme Variant | Reaction Type | Substrate | Product | Selectivity/Yield |

|---|---|---|---|---|

| P411-PYS-5149 | Intramolecular alkyl nitrene C(sp³)–H insertion | Organic azides | Chiral pyrrolidines | Up to 74% yield and 99:1 er. nih.govacs.org |

| P411-INS-5151 | Intramolecular aryl nitrene C(sp³)–H insertion | Aryl azides | Chiral indolines | Moderate to good efficiency and selectivity. nih.govacs.org |

Catalytic Asymmetric Methods

Catalytic asymmetric synthesis provides a highly efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For pyrrolidine synthesis, asymmetric 1,3-dipolar cycloadditions are a major focus. rsc.org These reactions employ chiral metal complexes or organocatalysts to control the stereochemical outcome.

An enantioselective [3+2] cycloaddition of heteroatom-substituted alkenes with α-substituted isocyanoacetates has been developed to produce pyrrolidine derivatives bearing quaternary stereocenters with excellent reactivity and enantioselectivity. rsc.org Another strategy combines H/D exchange with azomethine ylide-involved 1,3-dipolar cycloaddition to construct enantioenriched α-deuterated pyrrolidine derivatives. rsc.org This method uses a Cu(I) catalyst and D₂O as an inexpensive deuterium (B1214612) source, providing a route to isotopically labeled chiral compounds that can have improved pharmacokinetic properties. rsc.org

Organocatalysis, which uses small, chiral organic molecules as catalysts, has also become a powerful tool. nih.gov Proline and its derivatives are well-known organocatalysts for various asymmetric transformations. nih.govmdpi.com In the context of pyrrolidine synthesis, chiral prolinamide-based organocatalysts have been developed and studied for their effectiveness in reactions like asymmetric Michael additions, which can be a key step in the formation of substituted pyrrolidine rings. mdpi.com

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles is increasingly important in modern chemical synthesis to minimize environmental impact. This involves using safer solvents, reducing waste, and employing catalyst- and solvent-free reaction conditions where possible.

Significant efforts have been made to develop greener synthetic routes to pyrrolidine and pyrrolidone derivatives. One approach is to conduct reactions under solvent-free or "neat" conditions, which eliminates solvent waste and can simplify product purification. For example, a catalyst- and solvent-free methodology for the reductive amination of levulinic acid has been developed to produce N-substituted pyrrolidones. nih.gov Another efficient and green synthesis of 2-pyrrolidinone (B116388) analogs uses a multicomponent reaction under neat and grinding conditions at room temperature, resulting in short reaction times and high yields. researchgate.net

When solvents are necessary, the focus shifts to using environmentally benign options like water or ethanol. mdpi.com A three-component domino reaction to synthesize pyrrolidine-fused spirooxindoles was successfully developed using an EtOH/H₂O mixture, avoiding toxic solvents and the need for column chromatography. semanticscholar.org Another sustainable route to pyrrolidone derivatives from biosourced levulinic acid proceeds in the absence of any catalyst or solvent, achieving a very low E-factor (a measure of waste generated) of 0.2. rsc.org These methods highlight a clear trend towards more sustainable practices in heterocyclic chemistry.

| Methodology | Key Green Feature(s) | Product Type | Advantages |

|---|---|---|---|

| Multicomponent reaction via grinding | Solvent-free, catalyst-free | 2-Pyrrolidinones | Short reaction times (≤ 25 min), high yields (68–94%), simple workup. researchgate.net |

| Reductive amination | Solvent-free, catalyst-free, metal-free | N-Substituted pyrrolidones | Avoids solvents and added catalysts. nih.gov |

| Reaction of levulinic acid with amines | Solvent-free, catalyst-free, biosourced starting material | 5-Methylpyrrolidone derivatives | Highly selective, E-factor as low as 0.2. rsc.org |

| Three-component domino reaction | Benign solvent (EtOH/H₂O) | Pyrrolidine-fused spirooxindoles | Eco-friendly, high yields, no column chromatography needed. semanticscholar.org |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a significant green chemistry technique, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. ajgreenchem.comsciencepublishinggroup.comijnrd.org The process utilizes the ability of polar molecules and ions to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture. ajgreenchem.com This avoids the uneven heating and slower thermal conduction associated with traditional oil baths.

While extensive literature exists on the microwave-assisted synthesis of various pyrrolidine derivatives, specific, detailed protocols for the synthesis of optically pure this compound are not widely reported. However, the general principles and demonstrated successes in related syntheses suggest its high potential for application in this area. For instance, microwave irradiation has been effectively used in the dehydration of corresponding 3-hydroxy-pyrrolidines to yield chiral pyrrolines under solvent-free conditions. researchgate.net This indicates the potential for using microwave energy to facilitate the dehydration of (R)-prolinamide, a key step in forming the nitrile group.

Another relevant application is the 1,3-dipolar cycloaddition reaction to form pyrrolidine-fused chlorin (B1196114) derivatives, where microwave heating reduced the reaction time from 8 hours to 4 hours. nih.gov Although the yield saw a slight reduction (from 50% to 41%), the significant time and energy savings highlight the efficiency of the microwave-assisted approach. nih.gov These examples underscore the utility of MAOS in synthesizing and modifying the pyrrolidine scaffold.

The table below summarizes typical conditions found in microwave-assisted synthesis of related pyrrolidine derivatives, illustrating the general parameters employed.

Table 1: Examples of Microwave-Assisted Synthesis of Pyrrolidine Derivatives

| Reactants | Product | Solvent | Power (W) | Temp (°C) | Time | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|

| 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin, Glycine, Paraformaldehyde | Pyrrolidine-fused chlorin | Chlorobenzene | 290 | 135 | 4 h | 41 | nih.gov |

| 1,2-dimethyl-3-[2-(6-substituted naphthyl)]-3-hydroxy-pyrrolidines | 1,2-dimethyl-3-[2-(6-substituted naphthyl)]-2H,5H-pyrrolines | Solvent-free | N/A | N/A | N/A | High | researchgate.net |

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple reactants are combined in a single reaction vessel to form a complex product in a single operation. This approach is a cornerstone of green chemistry as it minimizes solvent usage, reduces waste, and saves time and resources by eliminating the need for isolating and purifying intermediate compounds. researchgate.netnih.gov

A notable application of this methodology is in the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key chiral intermediate. While this is the opposite enantiomer, the synthetic strategy is directly applicable to the target (R)-compound by starting with the corresponding (R)-precursor. A patented one-pot process describes the synthesis starting from L-prolinamide (the (S)-precursor). google.com In this procedure, L-prolinamide is mixed with chloroacetyl chloride in a single reactor. google.com The chloroacetyl chloride ingeniously serves multiple roles: it acts as the N-acylating agent, the dehydrating agent to convert the amide group into a nitrile, and the reaction solvent. google.com

The reaction proceeds in two sequential steps within the same pot: an initial N-acylation of the prolinamide, followed by the dehydration of the resulting intermediate, (S)-N-chloroacetyl-2-carbamoylpyrrolidine, to yield the final carbonitrile product. google.com The efficiency of the dehydration step can be enhanced by the addition of a catalyst such as N,N-dimethylformamide (DMF). google.com This integrated acylation-dehydration process simplifies the workflow, reduces organic waste, and improves industrial production efficiency. google.com

Table 2: One-Pot Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

| Precursor | Reagent/Solvent | Catalyst | Key Steps | Product | Ref |

|---|

Chemical Reactivity and Synthetic Transformations of R Pyrrolidine 2 Carbonitrile

Reactivity of the Nitrile Functional Group

The carbon-nitrogen triple bond of the nitrile group is highly polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. This inherent reactivity allows for transformations into several other important functional groups.

The hydrolysis of the nitrile group in pyrrolidine-2-carbonitrile (B1309360) derivatives can lead to the formation of either a carboxamide or a carboxylic acid, depending on the reaction conditions. This transformation is a fundamental reaction of nitriles. While direct hydrolysis of the parent (R)-pyrrolidine-2-carbonitrile is a standard procedure, related transformations are well-documented. For instance, substituted pyrrolidine (B122466) carbonitriles can be converted into their corresponding pyrrolidine carboxamides. researchgate.net

The synthesis of pyrrolidine-2-carbonitriles often starts from the corresponding carboxylic acid (proline), which is converted to a primary amide and subsequently dehydrated. beilstein-journals.orgnih.govresearchgate.net The hydrolysis reaction represents the reverse of this dehydration step. Typically, this process can be achieved under either acidic or basic conditions, proceeding through a carboxamide intermediate which can be isolated or further hydrolyzed to the carboxylic acid.

The nitrile group can be readily reduced to a primary amine, yielding (R)-pyrrolidin-2-ylmethanamine. This transformation is crucial for introducing a primary aminomethyl group while retaining the stereochemistry at the C2 position. Several methods are available for this reduction.

Catalytic Hydrogenation: This is often the most economical method for the industrial production of primary amines from nitriles. wikipedia.org Catalysts typically include Group 10 metals such as Raney Nickel, Palladium, or Platinum. wikipedia.orgmtak.hu The reaction involves the addition of two molecules of hydrogen gas across the triple bond. wikipedia.org

Metal Hydride Reduction: Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. uop.edu.pkquimicaorganica.orgacs.org The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, followed by an aqueous workup to yield the amine. quimicaorganica.orgdalalinstitute.com Milder reagents, such as Sodium Borohydride (NaBH₄), can also be used, often in the presence of a catalyst like Cobalt(II) chloride (CoCl₂). researchgate.netwikipedia.org

| Method | Reagent(s) | Typical Conditions | Product | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Raney Ni, Pd/C, or PtO₂ | Elevated hydrogen pressure, various solvents (e.g., alcohols) | (R)-pyrrolidin-2-ylmethanamine | wikipedia.org |

| Metal Hydride Reduction | 1. LiAlH₄ 2. H₂O/H⁺ workup | Anhydrous ether (e.g., THF, diethyl ether) | (R)-pyrrolidin-2-ylmethanamine | uop.edu.pkquimicaorganica.org |

| Metal Hydride Reduction | NaBH₄, CoCl₂ | Alcoholic solvents | (R)-pyrrolidin-2-ylmethanamine | researchgate.netwikipedia.org |

The primary reaction at the nitrile carbon is nucleophilic addition rather than substitution. The electrophilic carbon atom of the nitrile is a target for various nucleophiles.

A prominent example is the reaction with organometallic reagents, such as Grignard reagents (R'-MgX). masterorganicchemistry.com The Grignard reagent adds to the nitrile carbon to form an imine intermediate after an initial addition. masterorganicchemistry.comchemistrysteps.com This imine is stable to further attack by the Grignard reagent. chemistrysteps.com Subsequent acidic aqueous workup hydrolyzes the imine to a ketone. masterorganicchemistry.comleah4sci.com This two-step sequence provides an effective method for forming a new carbon-carbon bond and converting the nitrile into a ketone.

Electrophilic reactions at the nitrile carbon are not typical. However, the nitrile nitrogen can act as a Lewis base, and its protonation or coordination to a Lewis acid enhances the electrophilicity of the carbon, making it more susceptible to attack by even weak nucleophiles.

Transformations Involving the Pyrrolidine Nitrogen Atom

The secondary nitrogen atom in the pyrrolidine ring is a nucleophilic center and can readily undergo reactions such as acylation and alkylation. These transformations are fundamental to modifying the properties of the molecule and incorporating it into larger structures.

The pyrrolidine nitrogen can be easily acylated to form N-acyl derivatives. This is a common strategy for synthesizing key intermediates for pharmaceuticals. researchgate.net For example, the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate for the dipeptidyl peptidase IV (DPP-IV) inhibitor Vildagliptin, is achieved through N-acylation. beilstein-journals.orgnih.gov The reaction typically involves treating the pyrrolidine with an acylating agent like an acyl chloride or anhydride (B1165640) in the presence of a base or under conditions that consume the acid byproduct. nih.gov

| Pyrrolidine Derivative | Acylating Agent | Solvent | Product | Reference |

|---|---|---|---|---|

| L-proline (precursor to the nitrile) | Chloroacetyl chloride | Tetrahydrofuran (THF) | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid | nih.gov |

| L-prolinamide (precursor to the nitrile) | Chloroacetyl chloride | N,N-dimethylformamide (DMF) | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (one-pot) | google.comgoogle.com |

N-alkylation of the pyrrolidine ring introduces an alkyl group onto the nitrogen atom. A highly effective and common method for achieving this is reductive amination. wikipedia.org This process involves the reaction of the secondary amine of this compound with a carbonyl compound (an aldehyde or a ketone) to form an intermediate iminium ion. wikipedia.orgharvard.edu This intermediate is not isolated but is reduced in situ by a suitable reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield the N-alkylated pyrrolidine. wikipedia.orgharvard.edu Reductive amination is a powerful tool for forming carbon-nitrogen bonds and is widely used in the synthesis of complex amines. organicreactions.org

Ring Manipulations and Diversification Strategies of this compound

The pyrrolidine ring, a five-membered saturated heterocycle, serves as a versatile scaffold in medicinal chemistry and organic synthesis. The specific stereochemistry and functional groups of this compound provide a unique starting point for a variety of synthetic transformations. These manipulations can be broadly categorized into reactions that alter the ring structure itself and those that introduce new functional groups, thereby diversifying the molecular framework for various applications.

Ring-Opening Reactions of the Pyrrolidine Core

The saturated carbocyclic structure of the pyrrolidine core is generally stable under many reaction conditions. However, under specific energetic conditions, ring-opening can occur. For instance, theoretical studies on related unsaturated pyrrolidine isomers, such as pyrrolenine, show that thermal isomerization can lead to ring-opening, forming a biradical intermediate. This intermediate can then rearrange to yield open-chain, unsaturated nitrile products like allyl cyanide and crotonitrile tautomers. researchgate.net

While direct ring-opening of this compound is not extensively documented, the reactivity of smaller, more strained nitrogen heterocycles like aziridines can offer mechanistic insights. Aziridines readily undergo nucleophilic ring-opening reactions, a process driven by the release of ring strain. researchgate.netlookchem.com Although the pyrrolidine ring is significantly less strained, the possibility of similar cleavage pathways under harsh conditions or with specific catalytic activation remains a theoretical avenue for structural diversification.

Condensation Reactions Leading to Larger Molecular Architectures

Condensation reactions provide a powerful strategy to append large and complex molecular fragments onto the pyrrolidine-2-carbonitrile scaffold. A prominent example of this is the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Vildagliptin. researchgate.netresearchgate.net In this synthesis, a derivatized form of the parent compound, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, serves as a key building block. researchgate.netnih.gov

This intermediate undergoes a nucleophilic substitution reaction with 3-amino-1-adamantanol. asianpubs.org The amino group of the bulky adamantanol derivative attacks the electrophilic carbon of the chloroacetyl group, displacing the chloride ion and forming a new carbon-nitrogen bond. This reaction effectively "condenses" the rigid, cage-like adamantane (B196018) structure onto the pyrrolidine core, resulting in the significantly larger and more complex architecture of Vildagliptin. asianpubs.orgnewdrugapprovals.org The reaction is typically carried out in the presence of a base, such as potassium carbonate, to neutralize the hydrogen chloride byproduct, and a catalyst like potassium iodide may be used to facilitate the substitution. asianpubs.orggoogle.com

| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Product | Ref. |

| (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | 3-amino-1-adamantanol | K₂CO₃ / KI | 2-Butanone | Vildagliptin | asianpubs.org |

| (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | 3-amino-1-adamantanol | K₂CO₃ / KI | Tetrahydrofuran (THF) | Vildagliptin | newdrugapprovals.orggoogle.com |

Oxidation Reactions at Adjacent Carbons

The carbon atoms of the pyrrolidine ring can be subjected to oxidation to introduce new functional groups, thereby increasing molecular complexity. While direct oxidation of this compound is not widely detailed, studies on related N-protected pyrrolidines demonstrate viable strategies for functionalizing the ring at positions adjacent to the nitrogen atom (α-carbon) and further away (β-carbon). nih.gov

The use of hypervalent iodine(III) reagents, such as diacetoxyiodobenzene (B1259982) (PhI(OAc)₂) or iodosobenzene (B1197198) ((PhIO)n), in combination with a halogen source like trimethylsilyl (B98337) bromide (TMSBr), can achieve this transformation. nih.gov This process is believed to proceed through the formation of a highly reactive N-acyliminium ion intermediate. This electrophilic species can then be trapped by nucleophiles present in the reaction mixture. For example, treatment of N-protected pyrrolidines with these reagents can lead to α-hydroxy-β,β-dibromo functionalized products. nih.gov Similarly, using molecular bromine, particularly with a radical initiator like AIBN, can also promote these transformations. When methanol (B129727) is used as a solvent, it can trap the N-acyliminium intermediate to yield α-methoxy derivatives. nih.gov These oxidative methods represent a key strategy for converting C-H bonds on the pyrrolidine ring into C-O or C-halogen bonds, opening pathways for further diversification. nih.gov

Strategic Derivatization for Functional Group Introduction

One of the most effective strategies for diversifying the this compound scaffold is through derivatization of the secondary amine. This approach introduces a reactive handle that can be used to link the pyrrolidine core to other molecular fragments. The N-acylation with a chloroacetyl group to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is a cornerstone of this strategy, turning the parent compound into a versatile electrophilic building block. nih.govnih.gov

The synthesis of this key intermediate has been achieved through several routes, often starting from the readily available amino acid, L-proline. researchgate.netnih.gov A common pathway involves the N-acylation of L-proline with chloroacetyl chloride, followed by the conversion of the carboxylic acid moiety into a nitrile. nih.gov The transformation of the carboxylic acid to the nitrile can be accomplished via a corresponding amide intermediate. The dehydration of this amide is a critical step, and various reagents have been employed to achieve this efficiently.

For example, treating the amide with trifluoroacetic anhydride, followed by neutralization with ammonium (B1175870) bicarbonate, yields the desired carbonitrile. nih.govresearchgate.net Other methods utilize reagents such as cyanuric chloride in dimethylformamide (DMF) to facilitate the dehydration. asianpubs.org An alternative one-pot procedure involves reacting the N-acylated carboxylic acid directly with acetonitrile (B52724) in the presence of concentrated sulfuric acid, which serves to both catalyze the reaction and act as a dehydrating agent. researchgate.netniscair.res.in

Table of Synthetic Methods for (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

| Starting Material | Key Reagents | Intermediate | Dehydrating Agent | Overall Yield | Ref. |

|---|

This strategic N-derivatization not only masks the secondary amine but also installs a highly versatile electrophilic chloroacetyl group, enabling subsequent condensation reactions to build larger and more elaborate molecular structures, as exemplified by the synthesis of Vildagliptin. newdrugapprovals.org

Stereochemical Implications and Conformational Analysis of R Pyrrolidine 2 Carbonitrile

Significance of Absolute Configuration in Asymmetric Transformations

The spatial arrangement of atoms, or absolute configuration, is a fundamental concept in stereochemistry. For chiral molecules like (R)-pyrrolidine-2-carbonitrile, the specific three-dimensional orientation of the cyano group at the C2 stereocenter dictates its role in asymmetric synthesis, where the goal is to selectively produce one stereoisomer over others.

The absolute configuration of a chiral catalyst or auxiliary is the primary factor governing the stereochemical outcome of an asymmetric reaction. In catalysis involving pyrrolidine (B122466) derivatives, the configuration of the C2 position on the "prolyl unit" is known to dominate the induction of asymmetry. nih.govmdpi.com When a pyrrolidine-based catalyst activates a substrate, for instance, by forming a transient enamine, the chiral scaffold creates a sterically and electronically differentiated environment.

The (R)-configuration at C2 positions the substituents in a precise orientation that blocks one face of the reactive intermediate. Consequently, an incoming reagent can only approach from the less hindered face, leading to the preferential formation of one enantiomer. This principle of facial discrimination is the cornerstone of enantioselective catalysis. A reversal of the catalyst's absolute configuration from (R) to (S) would typically lead to the formation of the opposite product enantiomer, demonstrating that the stereochemistry of the catalyst directly controls the stereochemistry of the product. nih.gov

Table 1: Conceptual Influence of Catalyst Configuration on Reaction Enantioselectivity This table illustrates the principle that the absolute configuration of a chiral pyrrolidine-based catalyst dictates the stereochemical outcome of a reaction.

| Catalyst Configuration | Approach Trajectory | Predominant Product Enantiomer |

|---|---|---|

| (R)-Pyrrolidine Scaffold | Favors Re-face attack | (R)-Product |

| (S)-Pyrrolidine Scaffold | Favors Si-face attack | (S)-Product |

This control extends to diastereoselection, where a chiral molecule influences the creation of a second, new stereocenter, leading to the preferential formation of one diastereomer. The defined three-dimensional structure of the (R)-pyrrolidine ring effectively shields specific regions of the transition state, guiding the reaction pathway toward the lowest energy state and, thus, a single diastereomeric product. nih.gov

This compound serves as a valuable chiral building block in organic synthesis. mdpi.com Its utility lies in its enantiopure nature, allowing for the direct incorporation of a stereocenter with a known (R)-configuration into a more complex target molecule. This strategy, known as stereochemical transfer, is a fundamental approach in the synthesis of pharmaceuticals and other bioactive compounds where a specific stereoisomer is responsible for the desired therapeutic effect. mdpi.comnih.gov

By starting with this compound, chemists can ensure that the C2 position of the pyrrolidine core in the final product retains the (R) configuration, avoiding the need for challenging chiral separations or complex asymmetric reactions later in the synthetic sequence. This compound is a key intermediate in the synthesis of various pharmacologically active agents, including a novel series of dipeptidyl peptidase-4 (DPP-4) inhibitors, where the precise stereochemistry is crucial for potent and selective enzyme inhibition. nih.govelsevierpure.com

Table 2: Principle of Stereochemical Control Using Chiral Building Blocks This table demonstrates how the absolute configuration of a starting material is transferred to the final product in a stereocontrolled synthesis.

| Chiral Starting Material | Synthetic Transformation | Product Stereochemistry |

|---|---|---|

| This compound | N-Acylation / Further functionalization | Pyrrolidine core retains the (R)-configuration at C2 |

| (S)-Proline | Multi-step synthesis | Pyrrolidine core retains the (S)-configuration at C2 |

Conformational Preferences and Dynamics of the Pyrrolidine Ring

Unlike flat, aromatic five-membered rings, the saturated pyrrolidine ring is non-planar and flexible. It adopts puckered conformations to relieve the torsional strain that would exist in a planar structure. This puckering is not static; the ring undergoes rapid interconversion between various low-energy conformations.

The conformational landscape of the pyrrolidine ring is most commonly described by two predominant, low-energy envelope conformations. nih.gov In an envelope pucker, four of the ring's carbon atoms are approximately coplanar, while the fifth atom is displaced out of this plane.

The two primary conformations are designated as:

Cγ-endo (DOWN pucker): The Cγ (C4) atom is displaced from the plane on the same side as the C2 substituent (the cyano group in this case). nih.gov

Cγ-exo (UP pucker): The Cγ (C4) atom is displaced from the plane on the opposite side of the C2 substituent. nih.gov

These two forms exist in a dynamic equilibrium, and the energy barrier between them is relatively low, allowing for rapid interconversion at room temperature. nih.gov The specific preference for one pucker over the other has significant stereochemical consequences, as it alters the spatial orientation of all substituents on the ring.

Table 3: Characteristics of Pyrrolidine Ring Envelope Conformations

| Conformation | Alias | Out-of-Plane Atom | Description |

|---|---|---|---|

| Cγ-endo | DOWN Pucker | C4 (Cγ) | Displaced on the same side as the C2 substituent. |

| Cγ-exo | UP Pucker | C4 (Cγ) | Displaced on the opposite side of the C2 substituent. |

The equilibrium between the Cγ-endo and Cγ-exo puckers is highly sensitive to the nature and position of substituents on the pyrrolidine ring. nih.gov Both steric and stereoelectronic effects dictate the conformational bias. nih.gov Studies on proline derivatives have established clear trends:

Stereoelectronic Effects: The electronegativity of a substituent plays a crucial role. For example, in 4-substituted prolines, an electronegative substituent in the trans position relative to the C2 carboxyl group favors the Cγ-exo pucker. Conversely, a cis electronegative substituent favors the Cγ-endo pucker. nih.gov

Steric Effects: Bulky substituents tend to occupy a pseudo-equatorial position to minimize steric strain, which in turn locks the ring into a specific pucker. nih.gov

In this compound, the cyano group at the C2 position exerts its own conformational influence. As an electron-withdrawing group, it introduces stereoelectronic effects that impact the torsional angles within the ring. nsf.gov Furthermore, the steric demand of the cyano group, along with any substituent on the ring nitrogen, will create a conformational preference that minimizes gauche interactions and other non-bonded strains, thereby shifting the equilibrium toward the more stable puckered form.

The concepts of absolute configuration and conformational preference are intrinsically linked to the process of molecular recognition—the specific binding of one molecule to another. mdpi.comnih.gov The constrained, puckered nature of the pyrrolidine ring provides a degree of conformational rigidity that is highly advantageous for binding to biological targets like enzymes or receptors. nih.gov

A conformationally rigid molecule pays a smaller entropic penalty upon binding compared to a highly flexible molecule, which can translate to higher binding affinity. The preferred ring pucker (endo or exo) pre-organizes the substituents into a specific three-dimensional arrangement. This defined spatial orientation is critical for achieving shape and functional complementarity with a protein's binding site. nih.gov For this compound, the (R)-configuration fixes the identity of the stereocenter, while the conformational bias determines the precise 3D positioning of the cyano group and other atoms. This well-defined structure presents a unique pharmacophore that can be recognized with high specificity by a biological target, explaining why the chiral pyrrolidine scaffold is a cornerstone of modern drug design. nih.gov

R Pyrrolidine 2 Carbonitrile As a Chiral Building Block in Advanced Organic Synthesis

Applications in Asymmetric Construction of Complex Molecular Systems

The inherent chirality of (R)-pyrrolidine-2-carbonitrile is a cornerstone of its utility in asymmetric synthesis, a branch of chemistry focused on the selective production of a single stereoisomer of a chiral product. This control is paramount in fields like medicinal chemistry, where the different spatial arrangements of atoms in enantiomers can lead to vastly different biological activities.

The use of enantiomerically pure starting materials, often referred to as the "chiral pool," is a powerful strategy for introducing stereochemical complexity into a target molecule. nih.gov this compound serves as an exemplary component of this chiral pool. By starting a synthesis with this compound, the (R)-stereocenter is incorporated into the molecular framework from the outset. Subsequent reactions can be designed to either preserve this stereocenter or use its steric and electronic influence to direct the formation of new chiral centers elsewhere in the molecule. This process, known as diastereoselective synthesis, allows chemists to control the relative configuration of multiple stereocenters, a critical challenge in the synthesis of complex natural products and pharmaceuticals. nih.gov The non-planar, "puckered" nature of the pyrrolidine (B122466) ring further contributes to its effectiveness by creating a distinct three-dimensional environment that influences the approach of reagents, thereby enhancing stereochemical control. nih.gov

This compound is frequently employed not as a final product, but as a precursor to other enantiomerically enriched pyrrolidine derivatives that serve as crucial synthetic intermediates. mdpi.com The nitrile group and the secondary amine are readily modified, allowing for the elaboration of the core structure into more complex building blocks. For instance, the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones.

A prominent application of this strategy is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. nih.gov The key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, is widely used in the synthesis of drugs like Vildagliptin. beilstein-journals.orgnih.gov This highlights how a chiral pyrrolidine carbonitrile scaffold is essential for creating these therapeutic agents. By utilizing the (R)-enantiomer, chemists can access the opposite stereochemical series, which is crucial for structure-activity relationship (SAR) studies and the development of new, potentially more potent or selective drug candidates. The pyrrolidine ring is a common structural motif in a vast number of biologically active compounds, making its chiral derivatives highly sought-after intermediates in drug discovery. nih.govmdpi.com

| Intermediate Type | Synthetic Transformation from this compound | Application / Target Molecule Class |

| (R)-Pyrrolidine-2-carboxylic acid | Hydrolysis of the nitrile group | Peptide synthesis, chiral ligands, precursors to other functional groups |

| (R)-2-(Aminomethyl)pyrrolidine | Reduction of the nitrile group | Chiral diamine ligands, building blocks for pharmaceuticals |

| N-Acylated (R)-pyrrolidine-2-carbonitriles | Acylation of the secondary amine | Key intermediates for DPP-4 inhibitors and other enzyme inhibitors beilstein-journals.orgnih.gov |

| (R)-2-Acylpyrrolidines | Reaction of the nitrile with Grignard or organolithium reagents | Versatile intermediates for further carbon-carbon bond formation |

Chiral Scaffolds and Core Structures Derived from this compound

The rigid, stereodefined structure of this compound makes it an excellent scaffold. In chemical synthesis and medicinal chemistry, a scaffold is a core structure upon which various substituents can be appended to create a diverse range of molecules.

Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals, forming the core of countless bioactive molecules. rsc.orgrsc.orgmdpi.com The pyrrolidine ring itself is a privileged scaffold, present in numerous alkaloids such as nicotine (B1678760) and hygrine, and serves as a precursor in the synthesis of tropane (B1204802) alkaloids like cocaine and atropine. mdpi.com this compound provides a chiral entry point into this vast chemical space. Through multi-step synthetic sequences, the pyrrolidine ring can be annulated (fused) with other rings or used as a template to construct more complex heterocyclic systems. The functional handles of the amine and nitrile allow for cyclization reactions that can generate bicyclic or polycyclic structures, significantly increasing molecular complexity while maintaining stereochemical integrity derived from the starting material. frontiersin.org

| Heterocyclic System | Synthetic Approach from Pyrrolidine Scaffold |

| Pyrrolizidine (B1209537) Alkaloids | Intramolecular cyclization strategies involving functionalization at the nitrogen and C-2 position. |

| Indolizidine Alkaloids | Multi-step sequences involving ring-closing reactions to form a second, fused ring. |

| Tropane Alkaloids | Construction of the bicyclic [3.2.1] system using the pyrrolidine ring as a foundational piece. mdpi.com |

| Fused Polycyclic Systems | Sequential annulation reactions building upon the chiral pyrrolidine core. mdpi.com |

Fragment-based drug discovery (FBDD) is a modern approach to lead generation that involves screening collections (libraries) of low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.gov The pyrrolidine scaffold is highly valuable for fragment libraries due to its three-dimensional character, which allows for more effective exploration of the spatial features of protein binding pockets compared to flat, aromatic rings. nih.govnih.gov

This compound is an ideal starting point for creating such fragments. Asymmetric synthesis methods can be used to generate a variety of enantiomerically pure pyrrolidine fragments with high shape diversity. nih.gov The nitrile group is particularly useful in this context; it can act as a hydrogen bond acceptor in fragment binding and serves as a versatile synthetic handle for later optimization, where a successful fragment is elaborated into a more potent lead compound. nih.gov The defined stereochemistry ensures that the fragments in the library have a precise three-dimensional structure, which is critical for understanding structure-activity relationships during the drug discovery process.

Precursor in Natural Product Synthesis

The synthesis of natural products is a significant driver of innovation in organic chemistry. Many of these complex molecules possess a pyrrolidine ring as a core structural element. researchgate.net For example, the antibiotic Anisomycin is a naturally occurring monohydroxypyrrolidine alkaloid that inhibits protein synthesis. frontiersin.org The demand for stereochemically pure starting materials for the total synthesis of such compounds makes this compound and its derivatives highly valuable.

Biomimetic synthesis, which aims to mimic nature's own synthetic pathways, often relies on building blocks that resemble biosynthetic intermediates. eurekalert.org Given the prevalence of the proline/pyrrolidine motif in nature, chiral pyrrolidines are logical starting points for these ambitious synthetic campaigns. The synthesis of complex alkaloids and other nitrogen-containing natural products often requires the careful assembly of multiple chiral centers, a task greatly simplified by starting with an enantiopure building block like this compound, which establishes a key stereocenter early in the synthetic route. nih.govmdpi.com

Strategic Intermediate for Pharmacologically Relevant Scaffolds

Beyond its potential in natural product synthesis, this compound and its enantiomer have proven to be exceptionally valuable intermediates in the construction of scaffolds for modern drug discovery. The nitrile group serves as a key pharmacophore or a synthetic handle for creating diverse libraries of compounds for biological screening.

The 2-cyanopyrrolidine moiety is a cornerstone in the design of inhibitors for dipeptidyl peptidase-IV (DPP-IV), a serine protease that is a key target in the treatment of type 2 diabetes. nih.govoatext.com The nitrile group can form a reversible covalent bond with the catalytic serine residue in the enzyme's active site, leading to potent inhibition.

The most prominent example is the drug Vildagliptin, an orally active DPP-IV inhibitor. The key chiral intermediate for its synthesis is (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, the enantiomer of the titular compound. nih.govbeilstein-journals.org This intermediate is synthesized from L-proline, which possesses the desired (S)-stereochemistry. The synthesis involves the N-acylation of L-proline with chloroacetyl chloride, followed by the conversion of the carboxylic acid to the corresponding amide, and subsequent dehydration to yield the nitrile. nih.govniscair.res.inresearchgate.netresearchgate.net The resulting (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is then coupled with 3-amino-1-adamantanol to produce Vildagliptin. beilstein-journals.orgnewdrugapprovals.org

Inspired by the success of this scaffold, researchers have designed and synthesized novel series of pyrrolidine-2-carbonitrile (B1309360) and 4-fluoropyrrolidine-2-carbonitrile (B8495706) derivatives as DPP-IV inhibitors. nih.govnih.gov The introduction of a fluorine atom at the 4-position of the pyrrolidine ring can modulate the compound's potency and pharmacokinetic properties. Several of these designed compounds have shown high inhibitory activity against the DPP-IV enzyme. nih.gov

| Compound | DPP-4 IC50 (μM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) |

| Compound 17a * | 0.017 | 1324 | 1164 |

| Vildagliptin | 0.06 | >833 | >1667 |

| Sitagliptin | 0.019 | >2632 | >2632 |

*Data derived from a study on novel pyrrolidine-2-carbonitrile derivatives. nih.gov

The pyrrolidine scaffold is also explored in the development of agents for other therapeutic areas, including infectious diseases. While the direct use of this compound as a strategic intermediate for anti-HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) is not widely reported, related pyrrolidine structures have been investigated for this purpose. For instance, a series of N-aryl pyrrolidinones have been characterized as novel NNRTIs, showing high potency against both wild-type and drug-resistant strains of HIV-1. nih.govresearchgate.net These findings highlight the versatility of the pyrrolidine ring in designing molecules that can interact with various biological targets, although a specific synthetic link from the 2-carbonitrile derivative to NNRTIs remains an area for further exploration. Some pyrrolizidine alkaloids, which contain a fused pyrrolidine ring system, have also demonstrated antiviral effects against HIV-1 by different mechanisms. kib.ac.cn

The unique properties of the pyrrolidine-2-carbonitrile framework have been leveraged in the development of advanced diagnostic agents, particularly for Positron Emission Tomography (PET) imaging. PET tracers require a precursor molecule that can be rapidly and efficiently labeled with a short-lived positron-emitting radionuclide, such as Gallium-68 (⁶⁸Ga). nih.govradiologykey.com

The scaffold is particularly relevant for tracers targeting Fibroblast Activation Protein (FAP), a cell-surface protease that is overexpressed in the stroma of many cancers. nih.govresearchgate.net FAP inhibitors (FAPIs) based on a quinolinoyl-glycyl-2-cyanopyrrolidine structure have emerged as highly effective PET imaging agents.

Recent research has focused on synthesizing novel FAPI tracers using derivatives of pyrrolidine-2-carbonitrile. One such study developed a tracer, [⁶⁸Ga]Ga-SB03045, which incorporates a (2S,4S)-4-fluoropyrrolidine-2-carbonitrile scaffold. nih.govresearchgate.net This compound was designed to optimize binding affinity to FAP. In preclinical evaluations using a human FAP-expressing tumor xenograft mouse model, [⁶⁸Ga]Ga-SB03045 exhibited high tumor uptake, comparable to the well-established tracer [⁶⁸Ga]Ga-FAPI-04. nih.gov These findings underscore the potential of the (2S,4S)-4-fluoropyrrolidine-2-carbonitrile framework as a promising pharmacophore for creating new FAP-targeted radioligands for cancer diagnosis. nih.govresearchgate.net Another study developed FAP-targeted PET tracers using a related (R)-pyrrolidin-2-yl-boronic acid scaffold, further demonstrating the utility of the chiral (R)-pyrrolidine core in designing diagnostic agents. nih.gov

| Tracer | FAP Inhibitory Potency (IC50, nM) | Tumor Uptake (%ID/g at 1h p.i.) |

| [⁶⁸Ga]Ga-SB03045 | 1.59 | 11.80 |

| [⁶⁸Ga]Ga-FAPI-04 | 4.11 | 11.90 |

| [⁶⁸Ga]Ga-SB03058 * | 0.68 | 7.93 |

*Tracer with a (4R)-thiazolidine-4-carbonitrile scaffold. Data from a head-to-head preclinical study. nih.govresearchgate.net

Mechanistic Investigations of Reactions Involving R Pyrrolidine 2 Carbonitrile

Elucidation of Reaction Pathways and Key Intermediates

The construction of the pyrrolidine (B122466) ring can be achieved through various synthetic routes, each with distinct reaction pathways and intermediates. Mechanistic studies, often supported by computational chemistry, provide deep insights into these processes.

Studies on Cyclization Mechanisms

Intramolecular cyclization of acyclic precursors is a fundamental strategy for synthesizing the pyrrolidine skeleton. mdpi.comnih.gov The specific pathway depends on the nature of the starting material and the reaction conditions employed. One common approach involves the cyclization of an aminoaldehyde, formed from the ozonolysis of a cyclic precursor like oxazine, to yield the pyrrolidine derivative. mdpi.com

Another powerful technique is the intramolecular C-H amination. For instance, copper-catalyzed intramolecular amination of N-fluoride amides has been developed for the synthesis of pyrrolidines. nih.govacs.org Mechanistic studies of these reactions involve investigating the effects of different ligands on the copper catalyst and the nature of the halide in the N-X amide reactants. nih.govacs.org These studies help to elucidate the role of the catalyst in cleaving N-F and C-H bonds and forming the crucial C-N bond of the ring. acs.org

Computational studies have also shed light on the energetics of the cyclization step. In a one-pot synthesis of pyrrolidinedione derivatives, the final cyclization to form the pyrrolidine ring was found to proceed through a transition state with a very low energy barrier of only 11.9 kJ mol⁻¹, particularly when the precursor is protonated. nih.govrsc.orgresearchgate.net However, this facile cyclization is preceded by a tautomerization step with a significantly higher energy barrier of 178.4 kJ mol⁻¹, identifying it as a potentially rate-limiting step in the sequence. nih.govrsc.orgresearchgate.net

| Reaction Stage | Key Transformation | Calculated Energy Barrier | Reference |

| Tautomerization | Nitrosohydroxymethyl to hydroxy-N-hydroxyiminomethyl | 178.4 kJ mol⁻¹ | nih.govrsc.org |

| Cyclization | Formation of N–C2 bond to create pyrrolidine ring | 11.9 kJ mol⁻¹ | nih.govrsc.org |

Mechanistic Aspects of 1,3-Dipolar Cycloadditions

The [3+2] cycloaddition between an azomethine ylide (a 1,3-dipole) and a dipolarophile (typically an alkene) is one of the most efficient and stereocontrolled methods for constructing highly functionalized pyrrolidine rings. acs.orgrsc.org The reaction mechanism involves the in situ generation of a key intermediate, the azomethine ylide, often through the decarboxylative condensation of an α-amino acid, such as N-methylglycine, with an aldehyde or ketone like isatin (B1672199). acs.org

Once formed, the azomethine ylide reacts with an electron-deficient alkene. The regiochemistry of this cycloaddition is governed by electronic and steric factors. Theoretical studies based on density functional theory (DFT) and analyses of Fukui indices can explain the observed reactivity. rsc.org For example, the reaction often proceeds via a "C1-attack," where the nucleophilic carbon of the azomethine ylide attacks the more electrophilic and less sterically hindered carbon of the α,β-unsaturated nitrile. acs.org

The cycloaddition itself is generally considered a concerted, pericyclic process, although stepwise mechanisms can also operate. researchgate.net Computational studies help to elucidate the finer details of the transition state. Analysis of global electron density transfer (GEDT) often indicates that the reactions are polar, with electron density flowing from the azomethine ylide (nucleophile) to the dipolarophile (electrophile). acs.org This polar nature is crucial for the reaction's feasibility. Furthermore, mapping the molecular electrostatic potential (MESP) can show how the approach of the reactants aligns oppositely charged regions, resulting in attractive forces that stabilize the transition state. acs.org

Kinetic and Thermodynamic Aspects of Stereoselective Transformations

Controlling the stereochemistry during the formation of the pyrrolidine ring is paramount, as the biological activity of the final product often depends on its specific three-dimensional structure. The stereochemical outcome of a reaction is determined by the kinetic and thermodynamic parameters of the competing reaction pathways.

Factors Influencing Reaction Rates and Stereochemical Outcomes

In stereoselective transformations such as the 1,3-dipolar cycloaddition, the diastereomeric ratio (d.r.) of the products is a direct reflection of the difference in the activation energies of the transition states leading to the different stereoisomers (e.g., exo vs. endo).

Several factors can influence these energy barriers and thus the stereochemical outcome:

Substituent Effects: The electronic and steric properties of substituents on both the dipolarophile and the azomethine ylide play a crucial role. Electron-withdrawing groups on the dipolarophile generally accelerate the reaction rate. nih.gov The steric bulk of substituents can create unfavorable interactions in one transition state over another, thereby directing the stereoselectivity. For example, in the synthesis of 2,5-disubstituted pyrrolidines via iron-catalyzed C-H amination, experimental and theoretical studies showed that steric interactions between the catalyst ligand and the substrate dictate the diastereoselectivity, favoring the syn product. nih.gov

Catalyst Control: The choice of catalyst and its associated ligands is a powerful tool for controlling stereoselectivity. Chiral catalysts create a chiral environment around the reactants, selectively lowering the energy of the transition state for one enantiomer or diastereomer. In copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions, the chiral ligand bound to the metal is essential for achieving high enantioselectivity. nih.gov Similarly, Lewis acids like Yb(OTf)₃ have been shown to efficiently catalyze three-component reactions to form pyrrolidines with high diastereoselectivity. organic-chemistry.org

Solvent Effects: The polarity of the solvent can influence both the reaction rate and, in some cases, the stereoselectivity by differentially solvating the ground states and transition states. rsc.org Studies have shown that polar aprotic solvents can enhance the reaction constant in certain 1,3-dipolar cycloadditions. rsc.org Optimization studies often screen a variety of solvents to find the ideal conditions for both yield and selectivity. mdpi.com

Temperature: Reaction temperature affects the kinetics of the reaction. While higher temperatures can increase the reaction rate, they can sometimes lead to lower stereoselectivity if the difference in activation energies between the competing pathways is small, allowing both to be populated.

| Entry | Substituent (R) on Dipolarophile | Product Yield (%) | Diastereomeric Ratio (exo:endo) | Reference |

| 1 | H | 92 | >95:5 | acs.org |

| 2 | 4-F | 95 | >95:5 | acs.org |

| 3 | 4-Cl | 94 | >95:5 | acs.org |

| 4 | 4-CH₃ | 89 | 90:10 | acs.org |

| 5 | 2-Cl | 82 | 85:15 | acs.org |

Computational and Theoretical Studies on R Pyrrolidine 2 Carbonitrile Systems

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are employed to predict the binding orientation and affinity of a ligand to a protein target. For derivatives of (R)-pyrrolidine-2-carbonitrile, these studies offer critical insights into the structural basis of their pharmacological activity, guiding the synthesis of more potent and selective molecules. researchgate.netescholarship.org

Docking studies have been successfully used to analyze the interactions of pyrrolidine-based compounds within the active sites of various protein targets. researchgate.net For instance, simulations involving functionalized pyrrolidine (B122466) derivatives with α-mannosidase enzymes have revealed specific binding features. nih.gov These studies demonstrate that the pyrrolidine scaffold can orient functional groups to form key interactions with amino acid residues, thereby inhibiting enzyme function. nih.gov The flexibility of the pyrrolidine ring allows it to adopt conformations that are complementary to the topology of the binding site, which is a crucial factor for its efficacy. nih.govbohrium.com In studies on spiro[pyrrolidine-oxindole] derivatives, docking simulations helped identify the most promising compounds by predicting their binding affinity and interaction patterns with target receptors. scispace.com

The formation of stable ligand-protein complexes is often driven by a combination of noncovalent interactions. For this compound derivatives, hydrogen bonding and pi-pi stacking are paramount. nih.gov

Hydrogen Bonding: The nitrogen atom of the pyrrolidine ring and the nitrile group can act as hydrogen bond acceptors, while the ring's N-H group can be a hydrogen bond donor. Docking studies on pyrrolidine derivatives targeting α-mannosidase have shown that hydrogen bonds are a primary mode of interaction within the enzyme's active site. nih.gov

The interplay of these interactions is highlighted in the table below, summarizing findings from docking studies on various pyrrolidine derivatives.

| Interaction Type | Interacting Ligand Group | Interacting Protein Residue (Example) | Significance in Binding |

|---|---|---|---|

| Hydrogen Bonding | Pyrrolidine N-H, Nitrile Group (C≡N) | Aspartic Acid, Glutamic Acid | Provides specificity and anchors the ligand. |

| Pi-Pi Stacking | Aromatic Substituents on Pyrrolidine Ring | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) | Stabilizes the ligand in hydrophobic pockets. nih.gov |

| Hydrophobic Interactions | Pyrrolidine Ring Backbone | Leucine, Valine, Isoleucine | Contributes to overall binding affinity. |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.nethufocw.org For this compound systems, QSAR models are developed to predict the efficacy of new derivatives before their synthesis, saving time and resources. nih.gov

QSAR models correlate molecular descriptors—numerical values that describe the chemical properties of a molecule—with biological activity. researchgate.net Studies on pyrrolidine derivatives have successfully used methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. nih.gov

These models have shown that specific structural features are critical for activity. For example, QSAR analysis of α-mannosidase inhibitors suggested that the presence of polar properties on the van der Waals surface and the inclusion of aromatic rings are important for inhibitory function. nih.gov In another study on dipeptidyl peptidase IV (DPP-IV) inhibitors, CoMSIA models revealed the relative contributions of different molecular fields to the inhibitory potency. nih.gov Steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields were all found to be significant, indicating that a combination of these properties governs the activity of the compounds. nih.gov The statistical robustness of these models is often validated using parameters like the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²). nih.gov

The table below presents sample data from a CoMSIA study on pyrrolidine-based DPP-IV inhibitors, illustrating the contribution of different molecular fields to the QSAR model. nih.gov

| QSAR Model Parameter | Value | Description |

|---|---|---|

| Cross-validated Correlation Coefficient (q²) | 0.870 | Indicates good internal predictive ability of the model. nih.gov |

| Conventional Correlation Coefficient (r²) | 0.981 | Shows a strong correlation between predicted and actual activity. nih.gov |

| Steric Field Contribution | 0.153 | Contribution of molecular shape and size to activity. nih.gov |

| Electrostatic Field Contribution | 0.121 | Contribution of charge distribution to activity. nih.gov |

| Hydrophobic Field Contribution | 0.267 | Contribution of lipophilicity to activity. nih.gov |

| H-Bond Donor Field Contribution | 0.226 | Contribution of hydrogen bond donating capacity to activity. nih.gov |

| H-Bond Acceptor Field Contribution | 0.233 | Contribution of hydrogen bond accepting capacity to activity. nih.gov |

Conformational Energy Landscape Analysis

The biological activity of a flexible molecule like this compound is highly dependent on the conformation it adopts to bind to its target. Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. researchgate.net

The pyrrolidine ring is not planar and exists in a dynamic equilibrium between several low-energy conformations, often described as "puckered" or "envelope" states. nih.gov The two most predominant pucker modes are Cγ-exo (where the C4 atom is out of the plane on the opposite side of the C5 substituent) and Cγ-endo (where the C4 atom is out of the plane on the same side). nih.gov The energetic preference for one conformer over another can be subtle and is influenced by the nature and position of substituents on the ring. nih.govnih.gov

Computational methods are used to perform conformational searches and calculate the electronic energy of each conformer. researchgate.net By applying a Boltzmann weighting factor, the relative population of each conformer at a given temperature can be estimated. researchgate.net These analyses reveal that even small energy differences can lead to a significant preference for one conformational state, which can be critical for biological recognition and activity. researchgate.net For instance, computational studies on pyrrolidine enamines have shown that s-cis and s-trans conformers can be similarly stable, highlighting the complexity of their conformational landscape. researchgate.net

| Conformational State | Description | Relative Energy (Illustrative) | Significance |

|---|---|---|---|

| Cγ-exo Pucker | C4 atom is puckered out of the ring plane, pseudo-axial substituent is on the opposite side of the C2 substituent. nih.gov | Low | One of the two predominant low-energy states for the pyrrolidine ring. nih.gov |

| Cγ-endo Pucker | C4 atom is puckered out of the ring plane, pseudo-axial substituent is on the same side as the C2 substituent. nih.gov | Low | The other predominant low-energy state; the exo/endo ratio is substituent-dependent. nih.gov |

| Twist/Envelope Intermediates | Conformations existing on the pseudorotation pathway between major puckered states. researchgate.net | Higher | Represent energy barriers to conformational change. |

Advanced Analytical and Spectroscopic Characterization of R Pyrrolidine 2 Carbonitrile and Derivatives

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods provide detailed information about the molecular structure, connectivity of atoms, and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are routinely used to confirm the structure of pyrrolidine-2-carbonitrile (B1309360) derivatives.

Detailed NMR analysis has been conducted on derivatives such as (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. nih.govbeilstein-journals.org A notable characteristic of N-acylproline derivatives in solution is the presence of cis and trans amide rotamers, which arise from the restricted rotation around the amide C-N bond. This phenomenon is observable in both ¹H and ¹³C NMR spectra, where distinct sets of signals appear for each rotamer. nih.govbeilstein-journals.orgresearchgate.net For instance, in the ¹H NMR spectrum of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, the protons at the C-2 position of the pyrrolidine (B122466) ring and the protons of the chloroacetyl group (CH₂Cl) show separate signals corresponding to the two rotamers. nih.govbeilstein-journals.org The ratio of these rotamers can be calculated from the integration of the corresponding peaks in the ¹H NMR spectrum. beilstein-journals.org

Table 1: Representative ¹H and ¹³C NMR Spectral Data for (S)-1-(Chloroacetyl)pyrrolidine-2-carboxamide (a precursor) nih.govbeilstein-journals.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Remarks |

| ¹H NMR | ||

| Pyrrolidine CH₂ | 2.0–2.4 | m |

| Pyrrolidine CH₂ | 3.59–3.74 | m |

| CH₂Cl | 4.0–4.2 | m (0.2H, rotamer) |

| CH₂Cl | 4.1 | s (1.8H, rotamer) |

| CHCOOH | 4.6 | m |

| COOH | 7.1 | bs |

| ¹³C NMR | ||

| Pyrrolidine CH₂ | 22.2, 24.8 | Signals for rotamers |

| Pyrrolidine CH₂ | 28.7, 31.2 | Signals for rotamers |

| CH₂Cl | 41.6, 41.7 | Signals for rotamers |

| Pyrrolidine CH₂ | 47.2, 47.3 | Signals for rotamers |

| Pyrrolidine CH | 59.3, 59.5 | Signals for rotamers |

| C=O (amide) | 166.1, 166.4 | Signals for rotamers |

| C=O (acid) | 174.8, 174.9 | Signals for rotamers |

Note: Data recorded in CDCl₃. m = multiplet, s = singlet, bs = broad singlet.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For pyrrolidine-2-carbonitrile and its derivatives, IR spectroscopy can confirm the presence of key functional groups such as the nitrile (C≡N) and, in the case of derivatives, amide (C=O) groups.

In the analysis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide, a precursor to the carbonitrile, the IR spectrum (KBr) shows characteristic absorption bands. nih.govbeilstein-journals.org The presence of a strong absorption band around 2240 cm⁻¹ would be indicative of the C≡N stretching vibration in the final carbonitrile product.

Table 2: Key IR Absorption Bands for (S)-1-(Chloroacetyl)pyrrolidine-2-carboxamide nih.govbeilstein-journals.org

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3420 | N-H stretch (amide) |

| 3050, 2989, 2940, 2811 | C-H stretch (alkane) |

| 1723 | C=O stretch (carboxylic acid) |

| 1611 | C=O stretch (amide I band) |

Chromatographic Methods for Purity and Enantiomeric Excess Assessment

Chromatographic techniques are essential for separating components of a mixture, thereby allowing for the assessment of chemical purity and the determination of the enantiomeric ratio.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) is the foremost technique for determining the enantiomeric excess (e.e.) of chiral compounds. heraldopenaccess.us For molecules like (R)-pyrrolidine-2-carbonitrile, this is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

The determination of enantiomeric excess is crucial in pharmaceutical applications where often only one enantiomer is therapeutically active. heraldopenaccess.us Chiral HPLC methods have been successfully employed to confirm the optical purity of pyrrolidine-2-carbonitrile derivatives. For example, the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile reported an optical purity of greater than 99.9% as determined by Chiral HPLC. google.com The HPLC purity of the final product was also confirmed to be high (99.25%). nih.gov The selection of the appropriate chiral column and mobile phase is critical for achieving baseline separation of the enantiomers. heraldopenaccess.usresearchgate.net

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid and convenient qualitative technique used to monitor the progress of a chemical reaction. youtube.com By spotting the reaction mixture on a TLC plate at different time intervals, one can observe the consumption of starting materials and the formation of the product.

In the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and its precursors, TLC was used extensively to track the reaction's completion. nih.govbeilstein-journals.org The choice of eluent and visualization method is tailored to the specific compounds being analyzed.